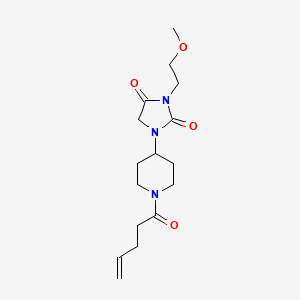
3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including methoxyethyl, piperidinyl, and imidazolidinedione moieties, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the core imidazolidinedione structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization with the methoxyethyl and piperidinyl groups requires careful control of reaction conditions to ensure the correct regiochemistry and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity. Process optimization and automation play a crucial role in maintaining consistent quality and reducing production costs.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for selective modification at specific sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically require acidic or neutral conditions.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Depending on the site of oxidation, products may include carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Substitution Products: Substitution reactions can yield derivatives with modified functional groups, such as esters or amides.
科学研究应用
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.
Biology: The biological applications of this compound are still under investigation. Preliminary studies suggest potential activity in enzyme inhibition or modulation of biological pathways. Further research is needed to fully understand its biological effects.
Medicine: There is ongoing research into the potential medicinal properties of this compound. It may have applications in the development of new pharmaceuticals, particularly in the areas of pain management or anti-inflammatory treatments.
Industry: In the industrial sector, this compound could be used as a precursor for the synthesis of advanced materials or as a component in chemical formulations. Its unique structure and reactivity make it suitable for various applications.
作用机制
The mechanism by which 3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to downstream effects in biological pathways. Further research is required to elucidate the exact mechanism and identify the molecular targets involved.
相似化合物的比较
3-(2-Methoxyethyl)phenol: This compound shares the methoxyethyl group but lacks the piperidinyl and imidazolidinedione moieties.
Pent-4-enoyl piperidine: This compound contains the piperidinyl group but lacks the methoxyethyl and imidazolidinedione functionalities.
Imidazolidine-2,4-dione derivatives: These compounds feature the imidazolidinedione core but may have different substituents.
Uniqueness: 3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
3-(2-methoxyethyl)-1-(1-pent-4-enoylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-3-4-5-14(20)17-8-6-13(7-9-17)19-12-15(21)18(16(19)22)10-11-23-2/h3,13H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRWQMVMFMUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
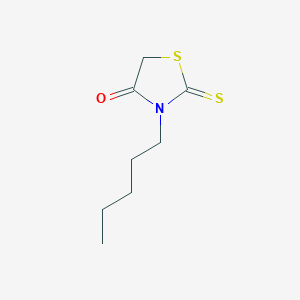
![N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide](/img/structure/B2780522.png)
![Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2780523.png)
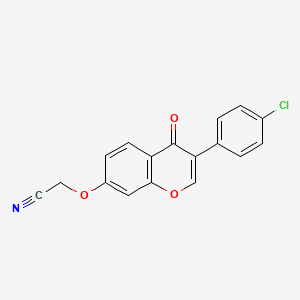
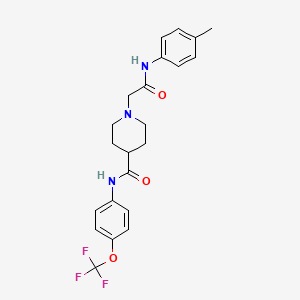

![N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2780531.png)
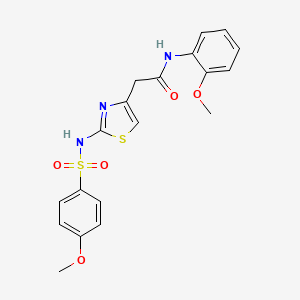
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)
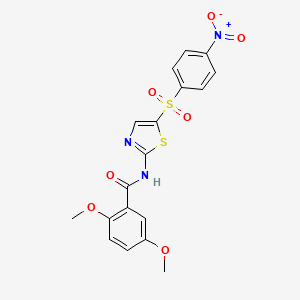
![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)
![2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2780539.png)
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)
![5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2780543.png)
